molecular formula C9H18N2 B13504629 2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine

2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine

Cat. No.: B13504629
M. Wt: 154.25 g/mol
InChI Key: DWPWOESMQSNKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves nucleophilic attack and concomitant intramolecular cyclization using cyclopentanes and piperidine derivatives as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.

Mechanism of Action

The mechanism of action of 2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yl)ethanamine

InChI

InChI=1S/C9H18N2/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6,10H2

InChI Key

DWPWOESMQSNKPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)CCN

Origin of Product

United States

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